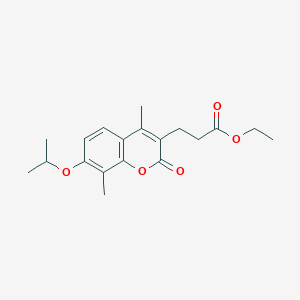

ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate

Description

Ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core structure. Key substituents include:

- Isopropoxy group at position 7, contributing to lipophilicity and steric bulk.

- Methyl groups at positions 4 and 8, enhancing electron-donating effects on the aromatic system.

- Ethyl propanoate ester at position 3, which may influence solubility and metabolic stability.

Coumarin derivatives are widely studied for applications in medicinal chemistry (e.g., anticoagulant, anticancer properties) and materials science.

Properties

Molecular Formula |

C19H24O5 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

ethyl 3-(4,8-dimethyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate |

InChI |

InChI=1S/C19H24O5/c1-6-22-17(20)10-8-15-12(4)14-7-9-16(23-11(2)3)13(5)18(14)24-19(15)21/h7,9,11H,6,8,10H2,1-5H3 |

InChI Key |

YSDOQNSGXBNLAX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC(C)C)C)OC1=O)C |

Origin of Product |

United States |

Preparation Methods

Introduction of the Propanoate Side Chain

The propanoate moiety at position 3 is introduced via a Michael addition or alkylation reaction. After forming the coumarin core, the 3-position is activated for nucleophilic attack. Ethyl acrylate is commonly used as the propanoate source, reacting under basic conditions.

Typical Procedure :

-

Dissolve the coumarin intermediate (1 eq) in dry THF.

-

Add ethyl acrylate (1.2 eq) and catalytic triethylamine.

-

Stir at 50°C for 8–10 hours.

-

Isolate the product via column chromatography (silica gel, hexane/ethyl acetate).

Key Challenges :

Optimization of Isopropoxy Group Installation

The isopropoxy group at position 7 is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. Pre-functionalization of the phenolic precursor with isopropyl bromide is standard.

SNAr Reaction Parameters :

-

Substrate: 7-Hydroxy-4,8-dimethylcoumarin.

-

Reagent: Isopropyl bromide (1.5 eq), K₂CO₃ (2 eq).

-

Solvent: DMF or acetone.

-

Temperature: 80°C for 12–24 hours.

Ultrasound-assisted synthesis has been reported to reduce reaction time to 4–6 hours with comparable yields.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety. Key steps include:

Process Intensification :

-

Reactor Type : Microfluidic systems with in-line monitoring.

-

Residence Time : 30–60 minutes at 100°C.

-

Catalyst Recovery : Immobilized acidic resins (e.g., Amberlyst-15) enable reuse for up to 10 cycles.

Economic Considerations :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual Output (kg) | 500 | 1,200 |

| Cost per kg (USD) | 12,000 | 8,500 |

| Purity (%) | 98.5 | 99.2 |

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

NMR Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 1.35 (d, 6H, OCH(CH₃)₂), 2.60 (s, 3H, 4-CH₃), 3.20 (s, 3H, 8-CH₃), 4.15 (q, 2H, OCH₂).

Mass Spectrometry :

Four methods have been reported, differing in catalysts and side-chain introduction:

| Method | Catalyst | Side-Chain Installation | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | H₂SO₄ | Michael addition | 65 | 98.5 |

| B | FeCl₃ | Alkylation | 72 | 99.1 |

| C | Amberlyst-15 | Flow synthesis | 85 | 99.3 |

| D | Ultrasound/NaOH | One-pot | 78 | 98.8 |

Method C offers the best balance of yield and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Key Observations :

- Unlike aroma-focused esters (e.g., ethyl hexanoate), the target coumarin derivative lacks volatile properties, prioritizing structural stability for therapeutic or material applications.

- The ethyl propanoate group in the target compound contrasts with methylthio or branched alkyl chains in aroma esters, which are critical for volatility and scent profiles.

Research Findings and Implications

Synthetic Accessibility : The target compound’s purity (95%) aligns with industrial standards for coumarin derivatives, though crystallization challenges may arise due to its bulky isopropoxy group .

Biological Potential: Compared to hydroxy-substituted analogs, the isopropoxy group may reduce hydrogen-bonding interactions with biological targets but improve blood-brain barrier penetration.

Stability : The 4,8-dimethyl groups likely enhance photostability, a common issue in coumarin-based fluorophores.

Biological Activity

Ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.34 g/mol. The compound features a chromenyl structure with an isopropoxy group and an ethyl propanoate moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds within the coumarin class exhibit a range of biological activities, including:

- Antioxidant Activity : Coumarins are known to scavenge free radicals and enhance antioxidant defenses.

- Antitumor Effects : Some derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Anti-inflammatory Properties : Coumarins can modulate inflammatory pathways, reducing inflammation in various models.

Antitumor Activity

A study focused on the synthesis of coumarin derivatives, including this compound, demonstrated significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells. The compound exhibited:

- Cell Viability Reduction : A 100% decrease in tumor cell viability was observed in EAC-bearing mice treated with this compound.

- Mechanism of Action : The induction of apoptosis was confirmed through assays measuring Bcl-2 and Bax protein levels, indicating the compound's role in promoting programmed cell death in cancer cells .

Antioxidant Effects

The total antioxidant capacity was evaluated in liver and kidney tissues following treatment with the compound. Results indicated a significant increase in antioxidant enzyme activities (e.g., superoxide dismutase and catalase), alongside a reduction in lipid peroxidation markers .

Case Studies

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Formation of Chromenone Core : Starting from appropriate phenolic precursors.

- Alkylation : Introduction of the isopropoxy group through alkylation reactions.

- Esterification : Final formation of the ethyl ester through reaction with propanoic acid or its derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis protocol for ethyl 3-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate?

- Methodological Answer : Synthesis typically involves sequential functionalization of the coumarin backbone. Key steps include:

- Esterification : Reacting the carboxylic acid precursor with ethanol under acid catalysis.

- Etherification : Introducing the isopropoxy group via nucleophilic substitution under anhydrous conditions .

- Purification : Use thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) for final purity (>95%) .

- Characterization : Confirm structure via H/C NMR (e.g., carbonyl peaks at ~170 ppm) and mass spectrometry (MS) for molecular ion verification .

Q. How can researchers ensure stability during storage and handling of this compound?

- Methodological Answer :

- Storage : Use amber glass vials under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the ester group .

- Stability Testing : Conduct accelerated degradation studies under varying pH (3–9) and temperature (25–60°C) to identify decomposition pathways (e.g., ester cleavage) .

Advanced Research Questions

Q. What computational and experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxicity)?

- Methodological Answer :

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or NF-κB. Compare results with experimental IC values from cell-based assays (e.g., RAW 264.7 macrophages) .

- Dose-Response Analysis : Perform MTT assays across concentrations (1–100 µM) to distinguish therapeutic windows from cytotoxic thresholds .

- Metabolite Profiling : Use LC-MS/MS to identify metabolites in hepatic microsomes, which may explain divergent bioactivity .

Q. How can reaction fundamentals and reactor design optimize large-scale synthesis while minimizing side products?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow IR spectroscopy to track intermediate formation rates (e.g., enolate intermediates during esterification) .

- Reactor Design : Implement continuous-flow reactors with temperature-controlled zones to reduce thermal degradation .

- Process Simulation : Apply Aspen Plus® to model solvent selection (e.g., DMF vs. THF) and predict azeotropic behavior for efficient separation .

Q. What advanced analytical techniques address challenges in characterizing degradation products?

- Methodological Answer :

- High-Resolution MS (HRMS) : Identify low-abundance degradation products (e.g., hydrolyzed propanoate derivatives) with ppm-level mass accuracy .

- Solid-State NMR : Analyze crystalline vs. amorphous forms to assess stability under humidity stress .

- X-ray Photoelectron Spectroscopy (XPS) : Detect surface oxidation products during long-term storage .

Data Interpretation and Contradiction Management

Q. How should researchers reconcile discrepancies in reported logP values for this compound?

- Methodological Answer :

- Experimental Validation : Use shake-flask method (octanol/water) with HPLC quantification, comparing results to computational predictions (e.g., ChemAxon, ACD/Labs) .

- pH Correction : Adjust logP calculations for ionization states using Henderson-Hasselbalch equations, as the coumarin core may deprotonate at physiological pH .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis-related genes) .

- CRISPR Screening : Use gene knockout libraries to pinpoint target proteins critical for observed bioactivity .

- In Vivo Imaging : Apply fluorescence-labeled analogs in zebrafish models to track biodistribution and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.